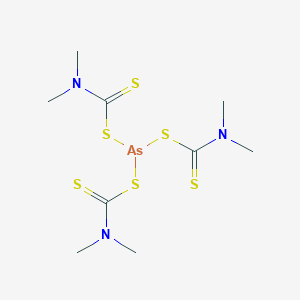
Sodium methyldithiocarbamate dihydrate
説明
Sodium methyldithiocarbamate (SMD) is a widely used pesticide in the United States, known for its role in agriculture as a fungicide and nematocide. It has been the subject of various studies due to its immunotoxic effects and its potential to alter cytokine production through different mechanisms, including acting as a free radical scavenger, promoting oxidation, chelating copper, and inducing a neuroendocrine stress response . The compound has also been associated with the inhibition of cellular signaling and expression of effector molecules of inflammation, affecting Toll-like receptor (TLR) signaling pathways and potentially disrupting hormonal pathways .
Synthesis Analysis
While the synthesis of SMD itself is not detailed in the provided papers, the related compound bis[2-hydroxybenzylidenehydrazono)(methylthio)methyl]disulfide, an S-methyldithiocarbazate derivative, has been synthesized and characterized, indicating the potential for various synthetic routes and derivatives of dithiocarbamate compounds .
Molecular Structure Analysis
The molecular structure of SMD derivatives has been studied, with one such derivative showing a tautomeric thione form and adopting an EE configuration with respect to the C=N bond of the benzylidene moiety . This suggests that SMD and its derivatives can exist in multiple tautomeric forms, which may have implications for their reactivity and biological activity.
Chemical Reactions Analysis
SMD and its derivatives undergo various chemical reactions. For instance, sodium diethyldithiocarbamate has been shown to react with methylene chloride to yield a dithiocarbamate ester in high yield . Additionally, the reaction of sodium diethyldithiocarbamate with hydrogen peroxide or superoxide radicals leads to the formation of different oxidation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of SMD have been explored through the development of analytical methods for its detection. A high-performance liquid chromatographic procedure has been developed for the determination of SMD and its decomposition product, methyl isothiocyanate, in aqueous samples . Furthermore, sodium diethyldithiocarbamate has been used as a co-precipitative agent for the pre-concentration of various elements in water, indicating its utility in analytical chemistry .
Relevant Case Studies
Several case studies have highlighted the biological effects of SMD. It has been shown to exert broad inhibition of cellular signaling and expression of effector molecules of inflammation, affecting TLR4 signaling and potentially disrupting hormonal pathways . SMD has also been implicated in the blockade of ovulation in rats by altering hypothalamic catecholamines and suppressing the luteinizing hormone surge . Additionally, the decomposition products of SMD, particularly methylisothiocyanate (MITC), have been investigated for their role in SMD-induced immunotoxicity, with MITC being responsible for some but not all of the immunological changes observed .
科学的研究の応用
Soil Fumigation and Pest Control : Sodium methyldithiocarbamate, under the name metham sodium, has been identified as a useful soil fumigant, especially as an alternative to methyl bromide. Its degradation product, methyl isothiocyanate (MITC), controls soilborne pests. Research has focused on optimizing its use to increase pest control efficacy and minimize environmental impact (Simpson et al., 2010), (Ajwa et al., 2013).
Impact on Soil Microorganisms : In certain soils, extensive use of sodium methyldithiocarbamate has led to enhanced biodegradation, involving microorganisms like Rhodococcus spp., which can break down its toxic products more efficiently. This finding has implications for its long-term effectiveness and environmental impact (Warton et al., 2001).
Immune System Modulation : Several studies have explored the compound's impact on the immune system. For example, it has been observed to exert broad inhibition on cellular signaling and effector molecules involved in inflammation, affecting cytokine production and potentially altering immune responses (Pruett et al., 2006), (Deng et al., 2013).
Agricultural Applications : Its use in agriculture extends beyond soil fumigation to other areas like sugar cane juice preservation, showcasing its versatility as a biocide (Madsen & Day, 2005).
Atmospheric Emissions and Environmental Safety : Research has also focused on the atmospheric emissions of its breakdown products, such as MITC, especially in relation to regulatory initiatives aimed at reducing environmental and human exposure risks (Lu et al., 2014).
作用機序
Target of Action
Sodium methyldithiocarbamate dihydrate, also known as Metham-sodium hydrate, is primarily used as a pesticide, herbicide, and fungicide . Its primary targets are a variety of fungi, bacteria, plants, and insects . It also has broad effects on cellular signaling and the expression of effector molecules of inflammation .
Mode of Action
The compound’s mode of action is through the inhibition of metal-dependent and sulfhydryl enzyme systems in its targets . This inhibition disrupts the normal functioning of these organisms, leading to their death or growth inhibition .
Biochemical Pathways
Upon exposure to the environment, Metham-sodium hydrate decomposes into methyl isothiocyanate and other sulfur compounds . These compounds can further interact with various biochemical pathways, affecting the normal functioning of targeted organisms .
Pharmacokinetics
It is known that the compound is nonpersistent in the environment as it decomposes rather quickly to toxic methyl isothiocarbamate and carbon disulfide .
Result of Action
The result of Metham-sodium hydrate’s action is the effective control of a variety of pests and pathogens. In addition, it has been found to exert broad inhibition of cellular signaling and expression of effector molecules of inflammation .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of Metham-sodium hydrate. For instance, upon exposure to the environment, the compound decomposes into other compounds, influencing its efficacy . Furthermore, environmental incidents, such as spills, can lead to significant ecological impacts .
Safety and Hazards
Sodium methyldithiocarbamate dihydrate can cause skin irritation and is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . If exposed or if you feel unwell, you should call a poison center or doctor/physician . If it gets on the skin, wash off immediately with soap and plenty of water . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .
特性
IUPAC Name |
sodium;N-methylcarbamodithioate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS2.Na.2H2O/c1-3-2(4)5;;;/h1H3,(H2,3,4,5);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYJDHVIAMJIIW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)[S-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NNaO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6734-80-1 | |
| Record name | Carbamodithioic acid, methyl-, monosodium salt, dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAM-SODIUM DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVF5FZ1B0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



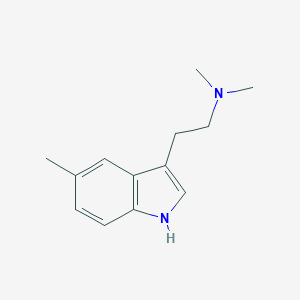
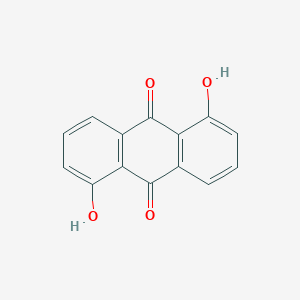
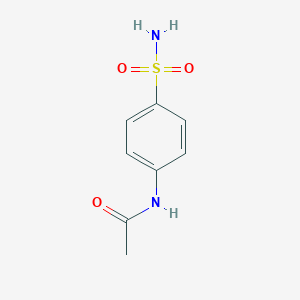
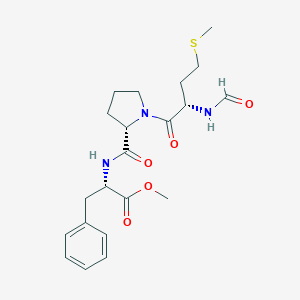
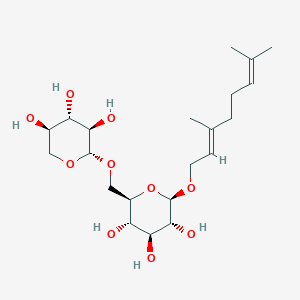
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)


![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)

